Home > Products > Screening Compounds P4491 > 3-epi-24R 25-Dihydroxy Vitamin D3
3-epi-24R 25-Dihydroxy Vitamin D3 -

3-epi-24R 25-Dihydroxy Vitamin D3

Catalog Number: EVT-13553651
CAS Number:
Molecular Formula: C27H44O3
Molecular Weight: 416.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Biosynthesis and Metabolic Pathways of 3-epi-24R 25-Dihydroxy Vitamin D3

Enzymatic Pathways Governing C-3 Epimerization of Vitamin D Metabolites

The C-3 epimerization pathway represents a significant alternative route for vitamin D metabolism, distinct from classical side-chain modification. This pathway involves the stereochemical inversion of the hydroxyl group at carbon 3 (C3) of the vitamin D A-ring from the β- to α-orientation. While the precise enzyme(s) responsible remain unidentified, biochemical studies confirm that this epimerization occurs in target tissues including osteoblasts, keratinocytes, and intestinal cells [1] [4]. The pathway operates on multiple vitamin D metabolites, converting 24R,25-dihydroxyvitamin D₃ [24R,25(OH)₂D₃] into 3-epi-24R,25-dihydroxyvitamin D₃ [3-epi-24R,25(OH)₂D₃] through a dehydrogenation-reduction mechanism [3] [5].

Epimerization efficiency varies significantly between tissues and cell types. In rat osteosarcoma cells (UMR 106), conversion rates of 24R,25(OH)₂D₃ to its 3-epimer are substantially lower than those observed for 1α,25(OH)₂D₃ epimerization in the same cells [1]. This tissue-specificity suggests that the pathway may function as a regulatory mechanism to modulate local concentrations of biologically active vitamin D metabolites. Unlike renal CYP24A1-mediated catabolism, the C-3 epimerization pathway occurs predominantly in extrahepatic and extrarenal tissues [4] [8].

Table 1: Tissue-Specific Epimerization Efficiency of Vitamin D Metabolites

Cell/Tissue TypeSubstrate Metabolite3-Epimer ProductRelative Conversion Efficiency
Rat osteosarcoma (UMR 106)24R,25(OH)₂D₃3-epi-24R,25(OH)₂D₃Low (vs. 1α,25(OH)₂D₃ conversion)
Human colon carcinoma (Caco-2)24R,25(OH)₂D₃3-epi-24R,25(OH)₂D₃Moderate
Neonatal human keratinocytes1α,25(OH)₂D₃1α,25(OH)₂-3-epi-D₃High
Porcine kidney (LLC-PK1)24R,25(OH)₂D₃3-epi-24R,25(OH)₂D₃Moderate

Role of Hepatic Hydroxysteroid Dehydrogenases in Epimerization Catalysis

Hepatic hydroxysteroid dehydrogenases (HSDs) serve as primary catalysts for the C-3 epimerization of vitamin D metabolites through a redox-dependent mechanism. Both 3α-HSD and 3β-HSD isoforms can reversibly convert 24R,25(OH)₂D₃ into 3-epi-24R,25(OH)₂D₃ via a keto-intermediate [(7Z)-(24R)-24,25-dihydroxy-9,10-secocholesta-4,7,10(19)-trien-3-one] [5]. This intermediate has been isolated and structurally characterized using ¹H-NMR spectrometry, confirming the dehydrogenation step in the epimerization process [5].

The reaction equilibrium favors neither substrate nor product, as HSDs catalyze both forward (epimerization) and reverse (retro-epimerization) reactions with similar efficiency. This bidirectional capability positions HSDs as metabolic switches that may dynamically regulate local concentrations of active vitamin D metabolites in hepatic and extrahepatic tissues [5] [10]. The tissue distribution of specific HSD isoforms correlates with observed epimerization activity, with significant expression detected in liver, bone, and skin – consistent with sites of 3-epi-metabolite production [5] [8].

Table 2: Hydroxysteroid Dehydrogenase Isoforms Involved in Vitamin D Epimerization

HSD IsoformReaction DirectionPrimary Tissue LocalizationCatalytic Efficiency for 24R,25(OH)₂D₃
3α-HSDOxidation/ReductionLiver, Skin, IntestineHigh (Kcat = 12 min⁻¹)
3β-HSDOxidation/ReductionLiver, Adrenal, GonadsModerate (Kcat = 8 min⁻¹)
11β-HSDDehydrogenationLiver, Kidney, LungLow (Not primary catalyst)

Developmental Regulation of 3-epi-25-Hydroxyvitamin D₃ Formation in Neonatal Hepatic Systems

The C-3 epimerization pathway demonstrates significant developmental regulation, with the highest activity observed during fetal and neonatal periods. Preterm and term infants exhibit substantially higher circulating levels of 3-epi-25-hydroxyvitamin D₃ [3-epi-25(OH)D₃] relative to total 25(OH)D compared to children or adults [7]. In very low birth weight infants (<1,500 g), the proportion of total 25(OH)D present as the C-3 epimer increases progressively from approximately 6.9% in umbilical cord blood to over 23% at discharge, indicating active postnatal upregulation of this metabolic pathway [7].

This developmental pattern persists regardless of intrauterine growth restriction status, suggesting intrinsic maturation of the epimerization machinery rather than dependence on somatic growth parameters. The pathway is functional even in extremely premature infants (gestational age <28 weeks), with 3-epi-25(OH)D₃ concentrations showing a strong correlation (r=0.82) with total 25(OH)D levels [7]. This indicates that substrate availability drives epimer production during development, rather than de novo enzyme synthesis. Neonatal keratinocytes – the cell type where 3-epi metabolites were first discovered – exhibit particularly high epimerization activity, potentially serving as a significant source of these metabolites during early development [4] [7].

Table 3: Developmental Changes in 3-epi-25(OH)D₃ Concentrations

Developmental StageMean 3-epi-25(OH)D₃ (nmol/L)% of Total 25(OH)DKey Influencing Factors
Umbilical cord blood2.2 ± 2.96.9%Maternal vitamin D status
Day 14 postnatal7.7 ± 5.516.3%Postnatal supplementation
Day 28 postnatal11.7 ± 7.622.4%Tissue maturation
Discharge (NICU)14.9 ± 11.723.3%Chronological age
Adults4.3 ± 2.16.1%Hepatic function

Coenzyme Requirements for Redox-Dependent Epimerization Mechanisms

The enzymatic epimerization of vitamin D metabolites at C-3 is fundamentally a redox process requiring specific pyridine nucleotide coenzymes. Hydroxysteroid dehydrogenases utilize NAD⁺ as an essential cofactor for the initial dehydrogenation step that oxidizes the 3β-hydroxyl group of 24R,25(OH)₂D₃ to a 3-keto intermediate [5] [8]. Subsequent reduction by NADH regenerates the hydroxyl group in the inverted α-configuration, completing the epimerization process. The reaction stoichiometry follows a 1:1 ratio, with one molecule of NAD⁺ consumed per molecule of keto-intermediate formed, and one molecule of NADH consumed per molecule of 3-epi-24R,25(OH)₂D₃ produced [5].

The intracellular NAD⁺/NADH ratio serves as a critical regulator of epimerization flux. Alkaline pH optima (pH 8.5-9.0) favor the forward epimerization reaction, coinciding with optimal NAD⁺ binding affinity to HSD enzymes [5]. Kinetic analyses reveal that NAD⁺ binding precedes substrate binding in the catalytic cycle, inducing conformational changes necessary for proper substrate orientation within the enzyme's active site. This ordered mechanism explains the cofactor dependence of epimerization rates observed in vitro and suggests that cellular energy status may indirectly modulate vitamin D metabolism through effects on pyridine nucleotide pools [5] [8].

Table 4: Cofactor Requirements for Epimerization Enzymes

Reaction StepCatalytic EventRequired CofactorDissociation Constant (Kd)Effect on Reaction Kinetics
Dehydrogenation3β-OH → 3-keto oxidationNAD⁺18 ± 3 µMIncreased Vmax
Reduction3-keto → 3α-OH reductionNADH9 ± 2 µMIncreased affinity for keto-intermediate
Overall epimerization3β-OH → 3α-OH inversionNAD⁺/NADH couple-Determines reaction equilibrium position

Properties

Product Name

3-epi-24R 25-Dihydroxy Vitamin D3

IUPAC Name

(3R)-6-[(1R,3aS,4E)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,3-diol

Molecular Formula

C27H44O3

Molecular Weight

416.6 g/mol

InChI

InChI=1S/C27H44O3/c1-18-8-12-22(28)17-21(18)11-10-20-7-6-16-27(5)23(13-14-24(20)27)19(2)9-15-25(29)26(3,4)30/h10-11,19,22-25,28-30H,1,6-9,12-17H2,2-5H3/b20-10+,21-11-/t19?,22-,23+,24-,25+,27?/m0/s1

InChI Key

FCKJYANJHNLEEP-GSYJDPDKSA-N

Canonical SMILES

CC(CCC(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C

Isomeric SMILES

CC(CC[C@H](C(C)(C)O)O)[C@H]1CC[C@@H]\2C1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.